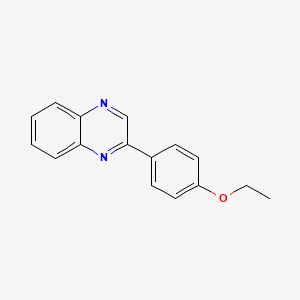

2-(4-Ethoxyphenyl)quinoxaline

Description

Structure

3D Structure

Properties

CAS No. |

14329-80-7 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)quinoxaline |

InChI |

InChI=1S/C16H14N2O/c1-2-19-13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,2H2,1H3 |

InChI Key |

MMPGRBFWTQALIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the characteristic bending and stretching of chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy of 2-(4-Ethoxyphenyl)quinoxaline is expected to show several characteristic absorption bands. The imine (C=N) stretching vibration within the quinoxaline (B1680401) ring is typically observed in the region of 1624–1620 cm⁻¹. nih.gov Aromatic C=C stretching bands appear in the 1600–1400 cm⁻¹ range. The presence of the ethoxy group is confirmed by C-O-C stretching vibrations; a strong asymmetric stretch is expected around 1240-1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. nih.govscialert.net Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information. Aromatic ring vibrations and the C=N stretch are also visible in the Raman spectrum, often with different intensities compared to FT-IR, which helps in making a definitive assignment. scialert.netmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | rsc.org |

| < 3000 | Aliphatic C-H Stretch (-CH₂CH₃) | mdpi.com |

| ~1620 | C=N Imine Stretch (Quinoxaline Ring) | nih.gov |

| 1600 - 1450 | Aromatic C=C Ring Stretch | nih.gov |

| ~1245 | Asymmetric C-O-C Ether Stretch | scialert.net |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns. The molecular formula of this compound is C₁₆H₁₄N₂O, corresponding to a molecular weight of approximately 250.30 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250. Using electrospray ionization (ESI), a softer technique, the protonated molecule ([M+H]⁺) is typically detected at m/z 251. niscpr.res.in

The fragmentation pattern is characteristic of the stable quinoxaline core. Common fragmentation pathways would involve the ethoxy group, such as the loss of an ethyl radical (•CH₂CH₃, 29 mass units) to give a fragment at m/z 221, or the loss of ethylene (B1197577) (C₂H₄, 28 mass units) via a McLafferty-type rearrangement to produce a fragment at m/z 222, corresponding to a 2-(4-hydroxyphenyl)quinoxaline radical cation.

UV-Visible Absorption and Photoluminescence Emission Spectroscopy for Electronic Transitions

UV-Visible absorption and photoluminescence spectroscopies reveal information about the electronic transitions within the molecule. Quinoxaline derivatives are known to be chromophoric and often fluorescent. acs.org

The UV-Vis spectrum of this compound in a solvent like chloroform (B151607) or DMSO is expected to display two main absorption bands. nih.gov

A high-energy band in the 305–325 nm range, attributed to π-π* transitions within the conjugated aromatic system.

A lower-energy band in the 400–410 nm range, corresponding to the n-π* transition of the non-bonding electrons on the nitrogen atoms of the pyrazine (B50134) ring. nih.gov

The presence of the electron-donating ethoxy group on the phenyl ring typically causes a bathochromic (red) shift of these absorption bands compared to the unsubstituted 2-phenylquinoxaline. nih.gov

Upon excitation at its absorption maximum, the compound is expected to exhibit photoluminescence (fluorescence). The emission spectrum is generally red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). acs.org The exact emission wavelength and quantum yield are influenced by solvent polarity and the nature of the substituents.

Correlation of Spectroscopic Data with Molecular Structure and Electronic Properties

The collective data from these spectroscopic methods provides a cohesive picture of the this compound molecule.

Electronic Properties: The UV-Visible and photoluminescence spectra directly probe the molecule's electronic structure. The π-π* and n-π* transitions are characteristic of the conjugated quinoxaline system. The position of the absorption maximum (λ_max) is sensitive to the electronic effects of substituents. The electron-donating nature of the 4-ethoxy group enriches the π-system, reducing the HOMO-LUMO energy gap and shifting the absorption to longer wavelengths.

Conformation: The electronic properties are also influenced by the molecule's three-dimensional shape. X-ray diffraction studies on similar compounds, such as 2,3-bis(4-ethoxyphenyl)quinoxaline, show that the phenyl rings are significantly twisted out of the plane of the quinoxaline ring. This twisting disrupts full π-conjugation between the two ring systems, which in turn affects the energy of the electronic transitions observed in the UV-Vis spectrum.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(4-methoxyphenyl)quinoxaline |

| 2-phenylquinoxaline |

| 2,3-bis(4-ethoxyphenyl)quinoxaline |

Advanced Photophysical and Optical Property Investigations

Absorption and Emission Characteristics of Ethoxyphenyl-Substituted Quinoxalines

The electronic absorption and emission spectra of ethoxyphenyl-substituted quinoxalines are primarily dictated by π-π* and intramolecular charge transfer (ICT) transitions. The quinoxaline (B1680401) moiety acts as the electron-accepting unit, while the ethoxyphenyl group serves as the electron donor. nih.govmdpi.com This D-A structure leads to characteristic absorption bands in the near-UV and visible regions.

For comparison, a study of triphenylamine-modified quinoxaline (TPAQ) synthesized 4-ethoxyphenyl-substituted quinoxaline (EOQ) as a reference compound. rsc.org While specific absorption maxima for EOQ are not detailed in the abstract, related quinoxaline derivatives show absorption maxima ranging from 377 to 461 nm, depending on the specific donor group and solvent environment. researchgate.net The emission spectra are typically broad, structureless, and exhibit a significant Stokes shift, which is a hallmark of a substantial change in geometry and electronic distribution between the ground and excited states. semanticscholar.orgacs.org For instance, a related derivative, 4-(3-((4-Methoxyphenyl)ethynyl)quinoxalin-2-yl)-N,N-dimethylaniline (MEQDMA), displays an intense emission at 588 nm in dichloromethane (B109758) with a large Stokes shift of 7200 cm⁻¹. semanticscholar.org The emission of ethoxyphenyl-substituted quinoxalines is expected in the blue-green region of the spectrum. researchgate.net

Table 1: Representative Absorption and Emission Data for Substituted Quinoxalines

| Compound/Derivative Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Source(s) |

|---|---|---|---|---|---|

| Amine-Substituted Quinoxalines | Various | 377–456 | 492–598 | 3664–6945 | researchgate.net |

| MEQDMA | Dichloromethane | 413 | 588 | 7200 | semanticscholar.org |

| Quinoxaline-fused worktribe.comcarbohelicene | Toluene | ~404 | ~476 | - | acs.org |

| D-A-D Quinoxalines (DQ1-5) | Toluene | 400-460 | 550-600 | - | rsc.org |

Fluorescence Quantum Yield and Lifetime Measurements

The efficiency of the emission process in ethoxyphenyl-substituted quinoxalines is quantified by the fluorescence quantum yield (ΦF), while the duration of the excited state is measured by the fluorescence lifetime (τF). These parameters are highly sensitive to the molecular environment and structure. For many quinoxaline derivatives, the quantum yield is modest in solution due to efficient non-radiative decay pathways, such as vibrational relaxation and intersystem crossing, which are facilitated by the rotation of the substituent groups. acs.orgnih.gov

However, certain structural modifications can lead to high quantum yields. For example, the triphenylamine-modified quinoxaline TPAQ was reported to have a high fluorescence quantum yield. rsc.org In contrast, quinoxaline-fused carbohelicenes show quantum yields that can be significantly enhanced from 0.02 to 0.25 through structural modifications that restrict intramolecular motions. acs.org The fluorescence lifetimes for these related compounds were found to be in the nanosecond range, with values of 1.66 ns and 4.00 ns reported. acs.org For 2-(4-Ethoxyphenyl)quinoxaline, a comparatively lower quantum yield in solution is expected, which may be enhanced in a rigid matrix or in an aggregated state.

Table 2: Photophysical Rate Data for Quinoxaline-Fused worktribe.comCarbohelicene Derivatives in Toluene

| Compound | τ_FL (ns) | Φ_FL | k_FL (10⁸ s⁻¹) | k_ISC (10⁸ s⁻¹) |

|---|---|---|---|---|

| worktribe.comHl-Qx | 1.66 | 0.05 | 0.03 | 5.7 |

| worktribe.comHl-NAIQx | 4.00 | 0.25 | 0.63 | 1.9 |

Data adapted from a study on related helicene derivatives to illustrate typical values for complex quinoxaline systems. acs.org

Solvatochromic Behavior and Environmental Sensitivity Studies

A defining characteristic of D-A quinoxaline derivatives is their solvatochromic behavior, where the absorption and emission wavelengths shift in response to the polarity of the solvent. This phenomenon arises because the excited state is typically more polar than the ground state due to the ICT process. researchgate.netsemanticscholar.org

Upon excitation, there is a significant redistribution of electron density from the ethoxyphenyl donor to the quinoxaline acceptor, creating a large excited-state dipole moment. In polar solvents, this highly polar excited state is stabilized more effectively than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum. This positive solvatochromism is a direct indicator of the ICT character of the emitting state. researchgate.netchemicalpapers.com For example, the emission maximum of the related dye MEQDMA shifts dramatically from 477 nm in nonpolar cyclohexane (B81311) to 680 nm in polar acetonitrile (B52724). semanticscholar.org This sensitivity makes ethoxyphenyl-substituted quinoxalines potential candidates for use as fluorescent probes to characterize the polarity of microenvironments. nih.gov

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Many quinoxaline derivatives that are weakly emissive in dilute solutions exhibit a significant enhancement of fluorescence upon aggregation in poor solvents or in the solid state. This behavior is known as aggregation-induced emission (AIE). rsc.orgresearchgate.net The underlying mechanism for AIE in these systems is the restriction of intramolecular rotation (RIR) in the aggregated state. chemicalpapers.com

In solution, the phenyl and ethoxy groups of this compound can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative pathways for the deactivation of the excited state, thus quenching fluorescence. When the molecules aggregate, these intramolecular rotations are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a strong fluorescence emission. chemicalpapers.comrsc.org The formation of nano-aggregates is often responsible for the observed AIE effect. chemicalpapers.com

Intramolecular Charge Transfer (ICT) Processes and Electronic Structure Influence

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical properties of this compound. worktribe.commdpi.comresearchgate.net The electronic structure is characterized by a highest occupied molecular orbital (HOMO) that is primarily localized on the electron-rich ethoxyphenyl moiety and a lowest unoccupied molecular orbital (LUMO) that is centered on the electron-deficient quinoxaline core. acs.orgmdpi.com

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. This S₀ → S₁ transition is thus described as a π-π* transition with significant ICT character. researchgate.net The resulting excited state has a pronounced charge-separated nature, leading to a large dipole moment and making it highly sensitive to its environment (solvatochromism). semanticscholar.orgacs.org In some cases, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor moieties twist relative to each other in the excited state, which can also influence the emission properties. rsc.org This fundamental ICT process is the origin of the large Stokes shifts, solvatochromism, and environment-sensitive emission observed in this class of compounds.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically be accessed by a single photon of higher energy. Materials with high TPA cross-sections (δ_TPA) are valuable for applications like 3D microfabrication and biological imaging. nih.gov

Donor-acceptor-donor (D-A-D) and acceptor-donor-acceptor (A-D-A) type quadrupolar molecules based on quinoxaline have been investigated for their TPA properties. nih.gov In a study focused on developing novel TPA photoinitiators, 4-ethoxyphenyl-substituted quinoxaline (EOQ) was prepared for comparative purposes. rsc.org While the specific TPA cross-section for EOQ was not highlighted in the abstract, a related triphenylamine-modified quinoxaline (TPAQ) exhibited a high δ_TPA value greater than 160 GM (Göppert-Mayer units) in the 780–820 nm wavelength range. rsc.org The TPA properties of these D-A systems are strongly linked to the charge transfer character and the extent of π-conjugation in the molecule. nih.gov

Table 3: List of Chemical Compounds Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| EOQ | 4-Ethoxyphenyl-substituted quinoxaline |

| MEQDMA | 4-(3-((4-Methoxyphenyl)ethynyl)quinoxalin-2-yl)-N,N-dimethylaniline |

| TPAQ | Triphenylamine-modified quinoxaline |

| worktribe.comHl-Qx | Quinoxaline-fused worktribe.comcarbohelicene |

| worktribe.comHl-NAIQx | N-annulated quinoxaline-fused worktribe.comcarbohelicene |

Crystallographic Analysis and Supramolecular Interactions

Single Crystal X-ray Diffraction Analysis of Quinoxaline (B1680401) Derivatives

A single-crystal X-ray diffraction study would be necessary to determine the fundamental crystallographic parameters of 2-(4-Ethoxyphenyl)quinoxaline, such as its crystal system, space group, and unit cell dimensions. This experimental technique provides unequivocal proof of the molecular structure, including precise bond lengths and angles. Without such an analysis, a definitive data table of its crystallographic information cannot be compiled. For context, related quinoxaline derivatives have been reported to crystallize in various systems, with the specific packing arrangement being highly dependent on the nature and position of substituents.

Crystal Packing Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

The manner in which molecules of this compound arrange themselves in the solid state would be dictated by a network of non-covalent interactions. Analysis of the crystal structure would allow for the identification and characterization of potential intermolecular forces such as conventional and non-conventional hydrogen bonds, π-π stacking, and C-H...π interactions. These interactions are fundamental to the stability and physical properties of the crystalline material. The presence of the electron-rich quinoxaline and ethoxyphenyl rings suggests that π-stacking and C-H...π interactions could play a significant role in its supramolecular assembly.

Influence of Molecular Structure on Crystal Organization

The specific placement of the 4-ethoxyphenyl group at the 2-position of the quinoxaline scaffold is expected to significantly influence the resulting crystal organization. The size, shape, and electronic properties of this substituent would guide the formation of specific supramolecular synthons, which are the building blocks of the crystal structure. A comparative analysis with other 2-substituted quinoxalines would be instrumental in establishing structure-property relationships within this family of compounds. However, without the foundational crystal structure of this compound, such a discussion remains speculative.

Computational Chemistry and Theoretical Modeling of Electronic and Molecular Behavior

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. najah.eduresearchgate.net It has been widely applied to quinoxaline (B1680401) derivatives to calculate optimized geometries and various electronic properties. najah.eduresearchgate.net DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), are effective for modeling systems that include heteroatoms, providing a balance between computational cost and accuracy. najah.eduresearchgate.net These calculations offer a deep understanding of the molecule's stability, reactivity, and spectroscopic characteristics. uctm.eduresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals indicates the regions within the molecule that are most likely to participate in chemical reactions.

For quinoxaline derivatives, the HOMO is often distributed over the quinoxaline ring system and the electron-donating substituent, while the LUMO is typically localized on the electron-deficient quinoxaline core. mdpi.comresearchgate.net In 2-(4-Ethoxyphenyl)quinoxaline, the electron-donating nature of the ethoxy group on the phenyl ring is expected to elevate the HOMO energy level, influencing the molecule's ability to donate electrons. The electron density of the HOMO is likely concentrated on the ethoxyphenyl moiety, whereas the LUMO's density is centered on the pyrazine (B50134) ring of the quinoxaline system. mdpi.comnih.gov This separation of frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for Similar Quinoxaline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Method | Source |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline | -5.32 | -1.63 | B3LYP/6-31G(d,p) | researchgate.net |

| (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide | -4.99 | -1.87 | B3LYP/6-31G** | semanticscholar.org |

| 2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b]quinoxaline | -5.69 | -2.29 | B3LYP | jmaterenvironsci.com |

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. jmaterenvironsci.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. The ΔE for quinoxaline derivatives typically falls in a range that indicates good stability. researchgate.net

Table 2: Calculated Energy Gap and Dipole Moments for Similar Quinoxaline Derivatives

| Compound | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Source |

|---|---|---|---|

| 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline | 3.69 | Not Reported | researchgate.net |

| (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide | 3.12 | 7.46 | semanticscholar.orgbwise.kr |

| 2-[(4-methoxyphenyl)ethynyl]-3-(1-methyl-1H-indol-3-yl)-quinoxaline | Not Reported | 8.5 (Excited State) | nih.govresearchgate.net |

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. researchgate.netjmaterenvironsci.com These parameters include electronegativity (χ), electron affinity (A), ionization potential (I), global hardness (η), and global softness (σ).

Ionization Potential (I) and Electron Affinity (A) are calculated as I = -EHOMO and A = -ELUMO.

Electronegativity (χ) measures the ability of a molecule to attract electrons and is given by χ = (I + A) / 2. najah.edu

Global Hardness (η) indicates resistance to change in electron distribution and is calculated as η = (I - A) / 2. researchgate.netnajah.edu Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (σ) is the reciprocal of global hardness (σ = 1/η) and describes the capacity of a molecule to accept electrons. jmaterenvironsci.com

These descriptors are instrumental in predicting the behavior of molecules in chemical reactions and their potential as, for example, corrosion inhibitors, where softness is correlated with higher inhibition efficiency. researchgate.netjmaterenvironsci.com

Table 3: Representative Global Reactivity Descriptors (Calculated from Table 1 Data)

| Parameter | 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline (eV) | (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (eV) |

|---|---|---|

| Ionization Potential (I) | 5.32 | 4.99 |

| Electron Affinity (A) | 1.63 | 1.87 |

| Electronegativity (χ) | 3.475 | 3.43 |

| Global Hardness (η) | 1.845 | 1.56 |

| Global Softness (σ) | 0.542 | 0.641 |

Fukui function analysis is a method used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. najah.eduresearchgate.net This analysis is based on the change in electron density at a specific point in the molecule as the total number of electrons changes. The Fukui indices help pinpoint which atoms are most susceptible to attack. jmaterenvironsci.com For quinoxaline derivatives, this analysis typically reveals that the nitrogen atoms of the pyrazine ring are primary sites for electrophilic attack due to their high electronegativity and lone pairs of electrons. researchgate.net Conversely, specific carbon atoms on both the quinoxaline and the phenyl rings may be identified as sites for nucleophilic attack. jmaterenvironsci.comnajah.edu

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. researchgate.net It is a powerful tool for simulating UV-Visible absorption spectra by calculating electronic transition energies and oscillator strengths. uctm.eduscielo.org.za

For quinoxaline derivatives, TD-DFT calculations can accurately predict the absorption maxima (λmax) corresponding to π-π* and n-π* transitions. scielo.org.zaresearchgate.net Studies on the closely related 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline have shown good agreement between TD-DFT simulated spectra and experimental results. researchgate.net These simulations can also be performed using a polarizable continuum model (PCM) to account for solvent effects, which can cause shifts in the absorption bands. researchgate.net The calculations reveal that the lowest energy transitions often have significant intramolecular charge transfer (ICT) character, from the electron-rich ethoxyphenyl group to the electron-accepting quinoxaline moiety. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. imist.ma By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and interactions of molecules with their environment, such as a solvent or a surface. researchgate.net

For quinoxaline derivatives, MD simulations have been employed to understand their adsorption behavior on metal surfaces in corrosion studies or their binding modes within the active sites of biological targets like enzymes. imist.manih.gov For instance, simulations can show that the quinoxaline molecule adsorbs in a parallel orientation on an iron surface, maximizing contact through the π-electrons of the aromatic system. najah.edu These simulations provide insights into interaction energies and the stability of the molecule-surface or molecule-protein complex, which are difficult to obtain experimentally. nih.govrsc.org

Computational Approaches for Exploring Adsorption Mechanisms (e.g., Monte Carlo Simulations)

Computational methods, particularly Monte Carlo (MC) simulations, have proven to be invaluable tools for elucidating the adsorption behavior of quinoxaline derivatives, including this compound, on metal surfaces. These simulations provide insights into the inhibitor-metal interactions at an atomic level, which are crucial for understanding corrosion inhibition mechanisms.

Monte Carlo simulations are employed to determine the most stable adsorption configurations of inhibitor molecules on a metal surface, typically represented by a specific crystal plane like Fe(111) for mild steel. jmaterenvironsci.com The process involves randomly placing the inhibitor molecules, along with solvent molecules (e.g., water), in a simulation box containing the metal slab and then systematically moving them to find low-energy configurations. jmaterenvironsci.com The output of these simulations includes the adsorption energy, which is a key indicator of the strength of the interaction between the inhibitor and the metal surface. A more negative adsorption energy signifies a more stable and stronger bond.

For instance, in studies of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media, MC simulations have been used to simulate the adsorption process on the Fe(111) surface. jmaterenvironsci.comjmaterenvironsci.comresearchgate.net These simulations have demonstrated that quinoxaline derivatives can displace pre-adsorbed water molecules and adsorb strongly onto the steel surface, forming a protective barrier against corrosive species. jmaterenvironsci.com The adsorption energy is a critical parameter derived from these simulations. For example, studies on related quinoxaline derivatives have shown that molecules with higher adsorption energies (more negative values) exhibit better corrosion inhibition efficiency. jmaterenvironsci.com

The simulations can also reveal the orientation of the adsorbed molecules. It is often observed that the planar quinoxaline ring tends to adsorb parallel to the metal surface, maximizing the contact area and facilitating strong adsorption through the π-electrons of the aromatic system and lone pairs of heteroatoms (nitrogen and oxygen). jmaterenvironsci.comnajah.edu This parallel adsorption blocks the active sites on the metal surface, thereby reducing the corrosion rate. jmaterenvironsci.com

The insights gained from Monte Carlo simulations are often used in conjunction with other computational methods like Density Functional Theory (DFT) to provide a comprehensive understanding of the adsorption mechanism.

Correlation of Theoretical Predictions with Experimental Observables

A critical aspect of computational chemistry is the ability to correlate theoretical predictions with experimentally observed phenomena. For this compound and related compounds, theoretical calculations have shown strong correlations with experimental results, particularly in the context of corrosion inhibition.

Quantum chemical parameters calculated using Density Functional Theory (DFT), such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), dipole moment (μ), and Mulliken atomic charges, are frequently correlated with experimentally determined inhibition efficiencies. jmaterenvironsci.com

E_HOMO and E_LUMO: A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. Conversely, a lower E_LUMO value suggests a higher affinity to accept electrons from the metal surface. The energy gap, ΔE, is an indicator of the molecule's stability and reactivity; a smaller ΔE often correlates with higher inhibition efficiency. jmaterenvironsci.com

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface, leading to improved corrosion protection. jmaterenvironsci.com

Mulliken Atomic Charges: These calculations help identify the specific atoms or functional groups within the molecule that are the most likely active sites for adsorption. For example, heteroatoms like nitrogen and oxygen, with their negative Mulliken charges, are identified as primary centers for interaction with the positively charged metal surface. jmaterenvironsci.com

Experimental techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are used to measure the inhibition efficiency of compounds like this compound. jmaterenvironsci.comnajah.eduresearchgate.net Numerous studies on quinoxaline derivatives have demonstrated a strong agreement between the order of inhibition efficiency predicted by theoretical calculations (based on parameters like adsorption energy from MC simulations and quantum chemical descriptors from DFT) and the order determined experimentally. jmaterenvironsci.comresearchgate.netnajah.edu

For example, a study on two quinoxaline derivatives, 1-ethyl-3-methylquinoxalin-2(1H)-one (Et-N-Q=O) and 1-benzyl-3-methylquinoxalin-2(1H)-one (Bz-N-Q=O), showed that the theoretically predicted higher inhibition efficiency of Bz-N-Q=O over Et-N-Q=O was in good agreement with the experimental findings. jmaterenvironsci.com The theoretical results, including global molecular reactivity descriptors and active sites analysis, have been shown to strongly support the experimental inhibition efficiency order for various quinoxaline derivatives. najah.edu

Below is an interactive data table summarizing the correlation between theoretical and experimental data for two quinoxaline derivatives, illustrating the principles discussed.

Applications in Advanced Materials Science

Development of Liquid Crystalline Materials

The structural characteristics of 2-(4-Ethoxyphenyl)quinoxaline and its derivatives make them suitable candidates for the development of liquid crystalline materials. acs.org The introduction of substituents, such as the 4-ethoxyphenyl group, into a helicene-quinoxaline unit can facilitate the formation of one-dimensional helical columns in the crystalline state. acs.org This self-assembly is driven by intermolecular forces like π-stacking between adjacent helicene units and CH···N interactions involving the nitrogen atoms of the quinoxaline (B1680401) ring. acs.org Such organized structures are fundamental to the liquid crystalline phase, which is crucial for applications in displays and optical devices. The investigation of pyrazino[2,3-g]quinoxaline (B3350192) cores in organic liquid crystalline semiconductors further highlights the potential of quinoxaline-based structures in creating materials with valuable electro-optical properties for photonic applications. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Quinoxaline derivatives, including this compound, are recognized for their luminescent properties and thermal stability, making them valuable in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. google.comresearchgate.netrsc.orgnovapublishers.comresearchgate.net These compounds can function in various roles within an OLED, serving as materials for the hole transporting layer, the host or guest in the emitting layer, or the electron transporting layer. google.com

The high electron affinity and charge-transfer characteristics of the quinoxaline ring contribute to their effectiveness. researchgate.netsjtu.edu.cn By modifying the quinoxaline structure, for instance by creating quinoxaline-phosphine oxide small molecules (QPSMs), researchers can tune the material's properties. tandfonline.combwise.krtandfonline.comresearchgate.net For example, a derivative, (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1), has been used as an electron transport layer (ETL) in solution-processable OLEDs, achieving an external quantum efficiency (EQE) of 6.12%. tandfonline.combwise.krtandfonline.comresearchgate.net This performance is attributed to controlled dipole moments that improve solubility and facilitate better energy level matching within the device. tandfonline.combwise.krtandfonline.com

Furthermore, the introduction of electron-rich groups like triphenylamine (B166846) to the quinoxaline core can significantly enhance two-photon absorption properties, which is beneficial for applications in 3D microfabrication and photodynamic therapy. rsc.org

Corrosion Inhibition Mechanisms and Performance Assessment

Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly for mild and carbon steel in acidic environments like hydrochloric acid (HCl). jmaterenvironsci.comnih.govresearchgate.netresearchgate.netphyschemres.orgbohrium.combohrium.comimist.ma The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. jmaterenvironsci.comresearchgate.netresearchgate.net

The inhibition mechanism involves both physical and chemical adsorption. The presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and functional groups in the molecular structure facilitates this adsorption. jmaterenvironsci.comresearchgate.netphyschemres.org Studies using potentiodynamic polarization have shown that many quinoxaline derivatives act as mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.comnih.govresearchgate.netbohrium.com

The performance of these inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations. jmaterenvironsci.comnih.govresearchgate.net For instance, some derivatives have achieved inhibition efficiencies exceeding 90% at optimal concentrations. jmaterenvironsci.comnih.govresearchgate.net Electrochemical impedance spectroscopy (EIS) studies corroborate these findings, showing an increase in charge transfer resistance upon the addition of the inhibitor, which indicates a slower corrosion rate. jmaterenvironsci.comnih.gov The adsorption of these inhibitors on the steel surface often follows the Langmuir isotherm model. jmaterenvironsci.comresearchgate.netbohrium.com

Table 1: Corrosion Inhibition Efficiency of Various Quinoxaline Derivatives in 1 M HCl

| Quinoxaline Derivative | Metal | Inhibition Efficiency (%) | Concentration (M) | Reference |

|---|---|---|---|---|

| (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one | Mild Steel | 87.0 | 1x10⁻³ | nih.gov |

| 2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b]quinoxaline | Mild Steel | 94.0 | 1x10⁻³ | jmaterenvironsci.comnih.gov |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | Mild Steel | 92 | 1x10⁻³ | researchgate.net |

| (E)-3-(4-(dimethylamino)quinoxalin-2(1H)-one (NSQN) | Mild Steel | 96.4 | 1x10⁻³ | nih.gov |

Fluorescent Probes for Analytical Chemistry

The inherent fluorescent properties of the quinoxaline scaffold make it a valuable component in the design of fluorescent probes for analytical chemistry. nih.govnih.gov These probes are engineered to detect specific analytes, such as thiophenols, through changes in their fluorescence signals. nih.gov

For example, a ratiometric fluorescent probe, QNF, was developed by attaching a 2,4-dinitrophenoxy group (a recognition site for thiophenols) to a novel quinoxaline-based fluorophore. nih.gov This probe exhibited a distinct response to thiophenols with a very low detection limit of 6.3 nM. nih.gov The ratiometric detection mechanism, which involves measuring the ratio of fluorescence intensities at two different wavelengths, enhances the accuracy and reliability of the analysis. Such probes have been successfully applied to detect thiophenols in food samples and even within living cells, demonstrating their practical utility in ensuring food safety and for biological imaging. nih.gov The development of these tools highlights the adaptability of the quinoxaline structure for creating highly sensitive and selective analytical instruments. nih.govnih.gov

Chemosensors for Molecular Detection

Quinoxaline derivatives serve as effective platforms for the development of chemosensors capable of detecting various ions and molecules. scispace.comrsc.orgufrn.brresearchgate.netresearchgate.net These sensors operate through specific interactions with the target analyte, leading to a measurable signal, often a change in color (colorimetric) or fluorescence (fluorogenic). scispace.comrsc.orgresearchgate.net

Researchers have synthesized quinoxalinium salts that can detect anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and ascorbate (B8700270) through a dual-mode action. scispace.comrsc.orgresearchgate.net Smaller anions like fluoride and acetate induce a nucleophilic addition at a carbon atom of the quinoxalinium ring, causing a change in its electronic structure and thus its optical properties. scispace.comrsc.orgresearchgate.net In contrast, larger anions like ascorbate engage in a host-guest type complex formation due to steric hindrance, which also alters the absorption and fluorescence signals. scispace.comrsc.orgresearchgate.net This differential interaction allows for selective detection.

Quinoxaline-based chemosensors have also been designed for the detection of metal cations. For instance, a sensor derived from benzaldehyde (B42025) and a quinoxaline carboxamide has shown selectivity for copper ions (Cu²⁺) in a methanol-water solution. ufrn.br Another derivative was found to be effective in detecting fluoride ions. ufrn.br The design of these chemosensors often involves integrating a recognition unit with the quinoxaline fluorophore, allowing for high sensitivity and selectivity towards the target molecule. scispace.comrsc.orgufrn.brresearchgate.net

Photoinitiators in Polymerization Processes

Quinoxaline derivatives, noted for their strong electron-accepting ability and excellent charge-transfer characteristics, are effective as photoinitiators in polymerization processes. sjtu.edu.cnrsc.orgmdpi.comencyclopedia.pubresearchgate.net They can initiate the polymerization of various monomers, such as multifunctional acrylates, upon exposure to light, typically in the UV or visible range. sjtu.edu.cnmdpi.comencyclopedia.pub

These compounds often function as Type II photoinitiators, where they abstract a hydrogen atom from a co-initiator (a hydrogen donor) to generate the free radicals necessary to start the polymerization chain reaction. sjtu.edu.cn For example, systems combining sulfur-containing quinoxaline derivatives with a co-initiator like ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) have shown high efficiency in the photopolymerization of 1,6-hexanediol (B165255) diacrylate (HDDA), achieving final double bond conversions of over 90%. sjtu.edu.cn

Researchers have also explored creating hybrid photoinitiators by introducing photo-cleavable groups, like a phenyl thioether bond, into the quinoxaline structure. sjtu.edu.cn This allows the molecule to generate radicals through both hydrogen abstraction (Type II) and bond cleavage (Type I), potentially leading to a synergistic effect and more efficient polymerization. sjtu.edu.cn Furthermore, modifying quinoxaline with electron-rich moieties like triphenylamine can create chromophores with high two-photon absorption cross-sections, making them superior photoinitiators for high-resolution 3D microfabrication. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide | MQxTPPO1 |

| (E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one | - |

| 2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b]quinoxaline | TMQ |

| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one | MeSQX |

| (E)-3-(4-(dimethylamino)quinoxalin-2(1H)-one | NSQN |

| (E)-3-(4-chlorostyryl)quinoxalin-2(1H)-one | CSQN |

| Ethyl (E)-2-(3-(2-(6-(2,4-dinitrophenoxy)naphthalen-2-yl)vinyl)-2-oxoquinoxalin-1(2H)-yl)acetate | QNF |

| N-(2-((Z)-benzylidene)amino)phenyl)-3-((1S,2S)-1,2,3-trihydroxypropyl)quinoxaline-2-carboxiamide | - |

| Triphenylamine | - |

| Ethyl 4-(dimethylamino)benzoate | EDB |

Conclusion and Future Research Directions

Summary of Key Findings on 2-(4-Ethoxyphenyl)quinoxaline and Analogues

Research into this compound and its derivatives has revealed a wealth of information regarding their synthesis, properties, and potential applications. The fundamental structure consists of a quinoxaline (B1680401) ring system linked to an ethoxyphenyl group. ontosight.ai The molecular formula for this compound is C16H14N2O, with a molecular weight of 254.30 g/mol . ontosight.ai

Quinoxaline derivatives, as a class, have demonstrated significant potential in various fields. Studies have highlighted their promising biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. ontosight.aimdpi.com The mechanism of action often involves the inhibition of critical enzymes or the modulation of cellular signaling pathways. ontosight.ai For instance, certain quinoxaline derivatives have been identified as inhibitors of kinase enzymes, which are vital for cell signaling and proliferation. ontosight.ai

The versatility of the quinoxaline scaffold allows for extensive chemical modifications, leading to a wide array of analogues with tailored properties. nih.govfrontiersin.orgacs.org Researchers have successfully synthesized numerous derivatives by introducing different substituents onto the quinoxaline core. nih.govfrontiersin.orgrsc.org These modifications can fine-tune the electronic and photophysical properties of the molecules, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic solar cells. frontiersin.orgresearchgate.net

Table 1: Selected Research Findings on Quinoxaline Derivatives

| Derivative Type | Key Finding | Potential Application |

|---|---|---|

| Fluoroquinolone-hybridized quinoxalines | Showed significant antituberculosis activity. nih.gov | Treatment of multidrug-resistant tuberculosis. nih.gov |

| 2-chloro quinoxaline derivatives | Exhibited promising cytotoxic activity against liver cancer cell lines. frontiersin.org | Anticancer agents. frontiersin.org |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives | Acted as potent PARP-1 inhibitors. mdpi.comnih.gov | Anticancer therapy. mdpi.comnih.gov |

| N1-substituted quinoxaline-triazole hybrids | Demonstrated potent anticolorectal cancer activity. acs.org | Colorectal cancer treatment. acs.org |

Identified Research Gaps and Challenges

Despite the progress made, several research gaps and challenges remain in the study of this compound and its analogues. A primary challenge is the need for more systematic investigations into the structure-activity relationships (SAR) of these compounds. frontiersin.org While numerous derivatives have been synthesized, a comprehensive understanding of how specific structural modifications influence their biological and material properties is often lacking.

Furthermore, there is a significant research gap in the development of triple molecular design strategies for hole transport materials (HTMs) based on quinoxaline. mdpi.com While single or dual strategies have been employed, balancing multiple properties such as solubility, hole mobility, and energy levels simultaneously remains a challenge. mdpi.com

Another area requiring further exploration is the synthesis of 2,3-dialkenyl-substituted quinoxalines, as these are relatively rare compared to other derivatives. rsc.org Their biological activities are not yet well-studied, presenting an opportunity for new discoveries. rsc.org Additionally, while many studies focus on the synthesis and in vitro evaluation of these compounds, there is a need for more in vivo studies to validate their therapeutic potential and assess their pharmacokinetic profiles. nih.gov

Prospective Avenues for Design and Synthesis of Novel Quinoxaline-Based Functional Materials

The future of quinoxaline research lies in the rational design and synthesis of novel functional materials with enhanced properties. One promising avenue is the application of a "triple design strategy" for creating high-performance HTMs for flexible perovskite solar cells. mdpi.com This strategy could involve combining noncovalent conformational locking, a donor-acceptor (D-A) organic molecular backbone, and self-assembly or conjugate engineering to balance key material properties. mdpi.com

The development of novel synthetic methodologies is also crucial. Greener and more efficient synthesis routes, such as hydrothermal synthesis, are being explored to produce quinoxaline derivatives with minimal environmental impact. thieme-connect.com The use of readily available starting materials and catalysts will be key to making these processes more sustainable. mdpi.com

Hybridization of the quinoxaline scaffold with other bioactive moieties presents another exciting prospect. frontiersin.org This approach, known as molecular hybridization, can lead to the development of multifunctional molecules with improved efficacy and potentially novel mechanisms of action. nih.govfrontiersin.org For example, creating hybrids of quinoxalines with chalcones or fluoroquinolones has already shown promise in developing new antitubercular drug candidates. nih.gov

Table 2: Potential Future Research Directions for Quinoxaline Derivatives

| Research Area | Objective | Potential Impact |

|---|---|---|

| Materials Science | Design of novel hole transport materials (HTMs) for perovskite solar cells. mdpi.com | Increased efficiency and stability of solar energy technologies. mdpi.com |

| Medicinal Chemistry | Synthesis of quinoxaline-based compounds as inhibitors of influenza NS1A protein. nih.gov | Development of new antiviral drugs. nih.gov |

| Organic Electronics | Construction of quinoxaline-based D-A conjugated polymers for organic field-effect transistors (OFETs). frontiersin.org | Advancements in flexible and low-cost electronic devices. frontiersin.org |

Potential for Advanced Computational Studies and Experimental Verification

Advanced computational studies are poised to play an increasingly important role in accelerating the discovery and development of new quinoxaline-based materials. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic, optical, and photovoltaic properties of newly designed molecules before their synthesis. frontiersin.orgresearchgate.net This in silico approach can help to prioritize candidates for experimental investigation, saving time and resources. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations are powerful tools for understanding the interactions between quinoxaline derivatives and their biological targets. mdpi.comnih.gov These computational methods can provide insights into the binding modes of these compounds, which is crucial for rational drug design and the optimization of lead compounds. mdpi.comresearchgate.net For example, docking studies have been used to rationalize the biological results of new HDAC inhibitors and to understand their binding modes. frontiersin.org

The combination of computational predictions with experimental verification is essential for a comprehensive understanding of these systems. Experimental techniques such as X-ray diffraction can confirm the structures of synthesized compounds, while various spectroscopic and electrochemical methods can be used to characterize their photophysical and electronic properties. mdpi.comnih.gov In vitro and in vivo biological assays are then necessary to validate the therapeutic potential of new drug candidates. nih.govnih.gov This synergistic approach, integrating theoretical modeling with empirical testing, will be instrumental in unlocking the full potential of this compound and its analogues in the years to come.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro quinoxaline |

| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline |

| N1-substituted quinoxaline-triazole hybrids |

| 2,3 diamino monoquinoxaline |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with a substituted diketone. For example, substituting benzil with 4-ethoxybenzil derivatives yields this compound. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst use (e.g., acetic acid) significantly impact yield. Purification via column chromatography with hexane/ethyl acetate gradients (3:1 ratio) ensures >95% purity. Intermediate characterization by NMR and mass spectrometry is critical to confirm structural integrity .

Q. How is the crystal structure of this compound characterized, and what are its key conformational features?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic symmetry (space group C2/c) with unit cell parameters a = 19.4837 Å, b = 11.2682 Å, c = 9.2629 Å, and β = 100.196°. The ethoxyphenyl ring forms a dihedral angle of ~22° with the quinoxaline core, influencing π-π stacking interactions. Hydrogen bonding between the ethoxy oxygen and adjacent molecules stabilizes the lattice. SCXRD data should be deposited in repositories like the Cambridge Structural Database (CSD) for reproducibility .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer : Standard assays include:

- Herbicidal Activity : Inhibition of protoporphyrinogen oxidase (PPO) via spectrophotometric measurement of protoporphyrin IX accumulation .

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Colletotrichum spp. .

- Receptor Binding : Radioligand displacement assays (e.g., A1/A3 adenosine receptors) using [<sup>3</sup>H]-DPCPX, with Ki values calculated via Cheng-Prusoff equation .

Advanced Research Questions

Q. How can computational methods predict the receptor binding affinity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of adenosine receptors (PDB: 4UCI) identifies key interactions (e.g., π-π stacking with Phe168 in A1AR). Density functional theory (DFT) calculates electronic parameters (HOMO/LUMO energies) to correlate substituent effects with activity. Validation via comparative molecular field analysis (CoMFA) improves predictive models .

Q. What strategies resolve contradictions in biological activity data across studies involving quinoxaline derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell line differences, ligand concentrations). Strategies include:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., fixed IC50 protocols).

- Structural Confirmation : Verify compound identity via SCXRD or <sup>13</sup>C-NMR to rule out isomer contamination .

Q. How does the ethoxy substituent influence the physicochemical properties of this compound?

- Methodological Answer : The ethoxy group enhances lipophilicity (logP ~3.2), improving membrane permeability (measured via PAMPA assay). Electron-donating effects stabilize the quinoxaline π-system, red-shifting UV-Vis absorbance (λmax ~350 nm). Substituent positioning (para vs. meta) alters dihedral angles, affecting intermolecular interactions in solid-state .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Optimize stoichiometry (1:1.05 molar ratio of diamine to diketone) to minimize unreacted intermediates.

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up.

- Process Monitoring : Use inline FTIR to track reaction completion and prevent over-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.